molecular formula C19H20N4O3 B7695549 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline

4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline

Cat. No. B7695549
M. Wt: 352.4 g/mol
InChI Key: PWGFKELHPBVGHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline, also known as IMB-26, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a yellow crystalline powder that has shown promising results in laboratory experiments.

Mechanism of Action

The mechanism of action of 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It is also believed to work by reducing the production of pro-inflammatory cytokines, which are responsible for inflammation in the body.
Biochemical and Physiological Effects:
4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity. It has also been shown to have low toxicity, making it a potential candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline is its low toxicity, which makes it a safe compound to work with in laboratory experiments. Additionally, its potential applications in various fields of scientific research make it an attractive compound for further study. However, one of the limitations of 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline. One direction is to further investigate its anti-cancer properties and its potential as a therapeutic agent for cancer treatment. Another direction is to study its anti-inflammatory properties and its potential as a treatment for inflammatory diseases. Additionally, further research is needed to explore its antimicrobial properties and its potential as an antimicrobial agent. Finally, there is a need to develop more efficient methods for synthesizing 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline and to improve its solubility in water for easier use in laboratory experiments.
Conclusion:
In conclusion, 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline is a chemical compound that has shown potential applications in various fields of scientific research. Its anti-cancer, anti-inflammatory, and antimicrobial properties make it an attractive compound for further study. While there are limitations to its use in laboratory experiments, its low toxicity and potential therapeutic applications make it a promising compound for future research.

Synthesis Methods

The synthesis of 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline involves the reaction between 2-nitroaniline and 3-isopropyl-1,2,4-oxadiazole-5-carboxylic acid, followed by the addition of 4-methylbenzyl chloride. The reaction is carried out in the presence of a base and a solvent. The yield of the synthesis is reported to be around 70%.

Scientific Research Applications

4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline has shown potential applications in various fields of scientific research. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells in vitro. It has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in animal models. Additionally, 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)-2-nitroaniline has been studied for its antimicrobial properties and has shown efficacy against various bacterial strains.

properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-nitro-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-12(2)18-21-19(26-22-18)15-8-9-16(17(10-15)23(24)25)20-11-14-6-4-13(3)5-7-14/h4-10,12,20H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGFKELHPBVGHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=C(C=C(C=C2)C3=NC(=NO3)C(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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